2-Chloro-5-nitrophenylboronic acid

Descripción general

Descripción

2-Chloro-5-nitrophenylboronic acid is a derivative of Phenylboronic Acid, a compound used in organic synthesis of various pharmaceutical goods .

Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

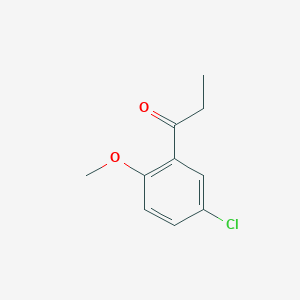

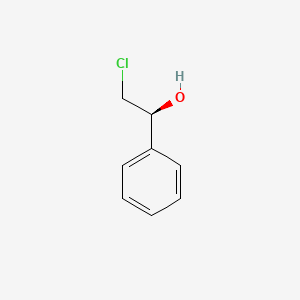

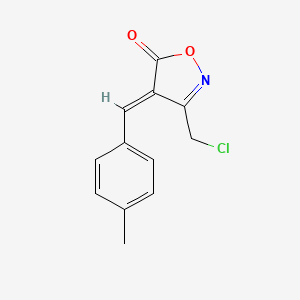

The molecular formula of this compound is C6H5BClNO4 . The average mass is 201.372 Da and the monoisotopic mass is 201.000015 Da .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 201.37 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Detection of Hydrogen Peroxide in Foods

2-Chloro-5-nitrophenylboronic acid plays a crucial role in the detection of hydrogen peroxide in food processing. It reacts chemoselectively with hydrogen peroxide to produce yellow nitrophenolates, providing a nonenzymatic method for determining residual hydrogen peroxide in foods and agricultural products. This method has been successfully applied to samples like dried bean curds and disposable chopsticks, demonstrating potential for broad use in the food and agricultural industries (Lu et al., 2011).

Suzuki Cross-Coupling Method

This compound is integral in the Suzuki cross-coupling method, a chemical reaction used to synthesize various organic compounds. This process involves the coupling of arylboronic acids with halides, and this compound has been utilized in the efficient synthesis of 2-nitrobiphenyls, which are important intermediates in the synthesis of various organic compounds (Elumalai et al., 2016).

Preparation of Aryltellurium Compounds

This compound is used in the synthesis of aryltellurium compounds from arylboronic acids. These compounds have various applications in organic synthesis and material science. The process involves treating arylboronic acids with tellurium tetrachloride, leading to the generation of substituted aryltellurium trichlorides (Clark et al., 2002).

Synthesis of Functionalized Ortho-nitrophenylboronic Acids

The synthesis of various ortho-nitrophenylboronic acids bearing functional groups is another significant application. These compounds, synthesized via I–Mg exchange followed by quenching with trimethyl borate, are useful in numerous chemical processes, including coupling reactions (Collibee & Yu, 2005).

Fluorescence Quenching in Boronic Acid Derivatives

This compound is also studied for its role in fluorescence quenching. The fluorescence quenching of boronic acid derivatives is a vital property in the development of sensors and analytical methods. The study of these quenching mechanisms helps in designing more effective probes and sensors (Geethanjali et al., 2015).

Safety and Hazards

2-Chloro-5-nitrophenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids and their esters, including 2-chloro-5-nitrophenylboronic acid, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

Boronic acids and their esters are generally considered to be relatively stable, readily prepared, and environmentally benign organoboron reagents .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, enabling the creation of complex organic compounds.

Análisis Bioquímico

Biochemical Properties

They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Molecular Mechanism

It is known that boronic acids can participate in Suzuki–Miyaura coupling, which involves the formation of a new carbon-carbon bond

Propiedades

IUPAC Name |

(2-chloro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFHCUNPMBSLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647878 | |

| Record name | (2-Chloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-29-7 | |

| Record name | (2-Chloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)

![(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3024517.png)